5,5-dimethyl-15-(3-methylbutoxy)-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene
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Overview
Description
8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl isopentyl ether is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl isopentyl ether involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl isopentyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl isopentyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing heterocycles.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl isopentyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine ring structure.
Pyrano[4,3-b]thieno[3,2-e]pyrimidine: Contains a similar thiopyrano and thieno ring system.
Pyrano[2,3-f]chromenone: Another compound with a fused ring system involving oxygen and sulfur.
Uniqueness
8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl isopentyl ether is unique due to its specific combination of heterocyclic rings and the presence of an isopentyl ether group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H23N3OS2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5,5-dimethyl-15-(3-methylbutoxy)-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C19H23N3OS2/c1-11(2)5-6-23-17-16-15(20-10-21-17)13-7-12-9-24-19(3,4)8-14(12)22-18(13)25-16/h7,10-11H,5-6,8-9H2,1-4H3 |
InChI Key |
QNCIZHGCKBHKOZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=NC=NC2=C1SC3=NC4=C(CSC(C4)(C)C)C=C23 |
Canonical SMILES |
CC(C)CCOC1=NC=NC2=C1SC3=C2C=C4CSC(CC4=N3)(C)C |
Origin of Product |
United States |
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